Lipophilicity (clogP) Comparison: Balanced Permeability vs. Excessive Lipophilicity in 5-Position Analogs
The target compound (CAS 304694-96-0) exhibits a calculated clogP of 2.16 [1], which falls within the optimal range (1–3) for oral bioavailability and balanced aqueous solubility/membrane permeability. In contrast, the direct analog 2-(2,4-dimethoxyphenyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]acetamide, which replaces the dimethylsulfamoyl-benzamide with an acetamide and uses a 1-methylbutyl substituent, displays a significantly higher logP of 3.56 . This 1.4 log unit increase (~25-fold greater lipophilicity) raises the risk of poor aqueous solubility (logSW -4.79), promiscuous target binding, and faster metabolic clearance via CYP450 oxidation. The 2,4-dimethoxyphenyl group in the target compound provides a finely tuned lipophilic contribution that avoids the excessive hydrophobicity seen in alkyl-chain analogs.
| Evidence Dimension | Calculated partition coefficient (clogP/logP) |
|---|---|
| Target Compound Data | clogP = 2.16 |
| Comparator Or Baseline | 2-(2,4-dimethoxyphenyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]acetamide: logP = 3.56 |
| Quantified Difference | ΔlogP = 1.40 (comparator ~25× more lipophilic) |
| Conditions | In silico prediction; target from Sildrug ECBD, comparator from Hit2Lead/ChemBridge database |
Why This Matters
A clogP in the 2–3 range is associated with favorable oral absorption and CNS penetration potential, while logP >3.5 often correlates with poor solubility, high metabolic turnover, and off-target promiscuity—key selection criteria for in vivo studies.
- [1] Sildrug ECBD Database. EOS17434: N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide. Accessed May 2026. View Source
